molecular formula C22H21NO2 B4005067 2-(benzyloxy)-N-(1-phenylethyl)benzamide

2-(benzyloxy)-N-(1-phenylethyl)benzamide

Cat. No.: B4005067
M. Wt: 331.4 g/mol
InChI Key: GDYUGYCZGJDVJH-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-N-(1-phenylethyl)benzamide is a benzamide derivative characterized by a benzyloxy group at the 2-position of the benzamide ring and an N-(1-phenylethyl) substituent.

Properties

IUPAC Name

N-(1-phenylethyl)-2-phenylmethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-17(19-12-6-3-7-13-19)23-22(24)20-14-8-9-15-21(20)25-16-18-10-4-2-5-11-18/h2-15,17H,16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYUGYCZGJDVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of benzamide derivatives are heavily influenced by substituents on the aromatic ring and the N-alkyl/aryl group. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight Key Findings Reference
2-(Benzyloxy)-N-(1-phenylethyl)benzamide 2-benzyloxy, N-(1-phenylethyl) ~345.4 (estimated) Hypothesized to exhibit moderate lipophilicity; potential for receptor binding. N/A
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide N-(2-(3,4-dimethoxyphenyl)ethyl) 313.37 80% synthesis yield; crystalline structure with melting point 90°C.
Nitazoxanide 2-acetoxy, N-(5-nitro-2-thiazolyl) 307.28 Antiparasitic activity; approved for treating protozoal infections.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-(2-hydroxy-1,1-dimethylethyl), 3-methyl 207.27 Possesses N,O-bidentate directing group for metal-catalyzed reactions.
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide 3,4,5-trihydroxy, N-(2-(4-hydroxyphenyl)ethyl) 331.31 Strong antioxidant activity (IC50 = 2.5 μM for superoxide radical).
Key Observations:
  • Substituent Impact on Activity : Electron-withdrawing groups (e.g., nitro in Nitazoxanide) enhance antiparasitic activity, while hydroxyl groups (e.g., 3,4,5-trihydroxy in ) improve antioxidant capacity.
  • Synthesis Yields : Yields vary significantly; for example, N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is synthesized in 80% yield , whereas analogs with bulky substituents (e.g., bromonaphthalene in ) show moderate yields (~58%).
Antiproliferative and Anticancer Potential
  • Sigma receptor-targeting benzamides (e.g., ) show high tumor uptake in prostate cancer models, suggesting that the N-(1-phenylethyl) group in the target compound may similarly enhance receptor affinity.
Antimicrobial and Antiparasitic Activity
  • 2-Azetidinone derivatives (e.g., compound 4 in ) demonstrate potent antimicrobial activity (MIC = 6.25 μg/mL against S. aureus), attributed to chloro substituents.
  • Nitazoxanide ’s thiazole ring and nitro group contribute to its broad-spectrum antiparasitic effects .
Antioxidant Activity
  • Hydroxylated benzamides (e.g., ) outperform ascorbic acid in scavenging free radicals, highlighting the critical role of phenolic groups.

Physicochemical Properties and Druglikeness

  • Hydrogen Bonding : The N-(1-phenylethyl) group may engage in van der Waals interactions, while the benzamide carbonyl serves as a hydrogen-bond acceptor.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(benzyloxy)-N-(1-phenylethyl)benzamide, and how are intermediates characterized?

  • Methodology : A common approach involves reacting 2-(benzyloxy)benzoyl chloride with 1-phenylethylamine in dichloromethane (DCM) under inert conditions. The reaction is typically stirred at room temperature for 12–24 hours. Intermediates like the benzoyl chloride derivative are synthesized via benzylation of salicylic acid followed by chlorination with thionyl chloride.
  • Characterization : Post-synthesis, intermediates and the final product are purified via column chromatography and analyzed using 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR. For example, 1H^1 \text{H}-NMR of the final product shows aromatic proton signals at δ 7.2–7.8 ppm and benzyloxy group protons as a singlet near δ 5.3 ppm . HPLC (purity >95%) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) are critical for validation .

Q. What safety protocols are essential when handling this compound?

  • Risk Assessment : Conduct a hazard analysis for reagents like benzyl chloride derivatives and 1-phenylethylamine. Ames testing indicates potential mutagenicity for related anomeric amides, necessitating PPE (gloves, lab coat, goggles) and fume hood use .
  • Storage : Store the compound in a cool, dry environment away from light. DSC data shows decomposition upon heating, so avoid temperatures >50°C .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with proteins like kinases or GPCRs. The benzamide scaffold and benzyloxy group may bind to hydrophobic pockets. For validation, pair docking results with SPR (surface plasmon resonance) to measure binding affinity (e.g., KDK_D values) .
  • Case Study : A study on structurally similar isoindole derivatives demonstrated high affinity for cancer-related targets like tubulin, validated via in vitro assays (IC50_{50} < 1 µM) .

Q. What reaction mechanisms enable functionalization of the benzyloxy group in this compound?

  • Deamination Studies : The benzyloxy group participates in radical-mediated reactions. For example, under UV light or with AIBN initiation, homolytic cleavage generates benzyl radicals, enabling C–C bond formation. This is critical for synthesizing analogs with modified pharmacokinetic profiles .
  • Advanced Application : In one protocol, the compound was used to generate 1,1-diazene intermediates, which decompose to release N2_2 and form stabilized benzylic radicals. These radicals recombine in-cage to yield deaminated products, a strategy applied in fragment-based drug discovery .

Q. How do structural modifications influence the compound’s antiproliferative activity?

  • SAR Strategy : Replace the benzyloxy group with electron-withdrawing groups (e.g., nitro, cyano) to enhance cytotoxicity. For example, 3,4-dichloro analogs showed 3-fold increased activity against MCF-7 breast cancer cells compared to the parent compound .
  • Validation : Synthesize derivatives via nucleophilic acyl substitution, then test in cell viability assays (MTT or CellTiter-Glo). IC50_{50} values correlate with substituent electronegativity and steric bulk .

Data Contradictions and Resolutions

Q. How to resolve discrepancies in reported mutagenicity data for benzamide derivatives?

  • Analysis : While Ames II testing of compound 3 (a structural analog) showed low mutagenicity, some anomeric amides are mutagenic. Address this by conducting orthogonal assays (e.g., micronucleus test) and comparing metabolic activation pathways (e.g., S9 liver fraction use) .

Methodological Resources

  • Synthesis : Refer to protocols in Organic Syntheses for scalable reactions (e.g., 125 mmol scale) with yield optimization tips .
  • Analytical Tools : Use PubChem (CID: [insert]) for spectral data and NIST Chemistry WebBook for reference NMR shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(benzyloxy)-N-(1-phenylethyl)benzamide
Reactant of Route 2
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2-(benzyloxy)-N-(1-phenylethyl)benzamide

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